molecular formula C8H10O2 B1202299 4-(1-Hydroxyethyl)phenol CAS No. 2380-91-8

4-(1-Hydroxyethyl)phenol

Cat. No.: B1202299
CAS No.: 2380-91-8
M. Wt: 138.16 g/mol
InChI Key: PMRFBLQVGJNGLU-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is an organic compound belonging to the class of phenols. It is characterized by a phenol group substituted by a 1-hydroxyethyl group at the para position. This compound is a white to light yellow crystalline solid with a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxyethyl)phenol can be synthesized through various methods. One common synthetic route involves the reduction of 4-acetylphenol using sodium borohydride in an ethanol solution. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-acetylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems as a metabolite.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development for conditions such as cancer and neurodegenerative diseases.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through its hydroxyl group, which can undergo redox reactions. Additionally, the compound may interact with enzymes and receptors involved in cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

4-(1-Hydroxyethyl)phenol can be compared with other similar compounds, such as:

    4-Hydroxybenzyl alcohol: Similar in structure but lacks the ethyl group.

    4-Ethylphenol: Similar but lacks the hydroxyl group on the ethyl side chain.

    4-Acetylphenol: Similar but contains a carbonyl group instead of a hydroxyl group on the ethyl side chain.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166164-76-7
Record name Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166164-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30862911
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2380-91-8
Record name 1-(4-Hydroxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-hydroxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 700 ml of a mixed solvent of acetic acid/dioxane/water (10/5/5) was dissolved 0.35 mole of a each R-form of fatty acid ester of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, and the mixture was stirred at room temperature for 2 hours. The solvent was distilled under reduced pressure to give an R-form of fatty acid ester of 1-(4-hydroxyphenyl)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
700 mL
Type
solvent
Reaction Step One
Name
acetic acid dioxane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
fatty acid ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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